3-(2,5-Dimethoxyphenyl)propanoyl chloride
CAS No.: 100126-94-1
Cat. No.: VC2969009
Molecular Formula: C11H13ClO3
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100126-94-1 |
|---|---|
| Molecular Formula | C11H13ClO3 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 3-(2,5-dimethoxyphenyl)propanoyl chloride |
| Standard InChI | InChI=1S/C11H13ClO3/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3 |
| Standard InChI Key | XDQIRTSKIHVAPM-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)CCC(=O)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)CCC(=O)Cl |
Introduction
3-(2,5-Dimethoxyphenyl)propanoyl chloride is an organic compound belonging to the class of aromatic acyl chlorides. It is a derivative of propionic acid, where a hydrogen atom in the carboxyl group is replaced by a 2,5-dimethoxyphenyl group. This compound is not naturally occurring and is primarily used in laboratory settings for research purposes, particularly in the synthesis of complex molecules with potential biological and medicinal applications.
Synthesis
The synthesis of 3-(2,5-Dimethoxyphenyl)propanoyl chloride typically involves the acylation of 2,5-dimethoxybenzene with propionyl chloride. This reaction is often facilitated by a Lewis acid catalyst such as aluminum chloride.
Synthesis Steps:
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Starting Materials: 2,5-Dimethoxybenzene and propionyl chloride.
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Catalyst: Aluminum chloride.
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Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Applications in Organic Synthesis
3-(2,5-Dimethoxyphenyl)propanoyl chloride serves as a versatile building block in organic synthesis. Its reactive acyl chloride group allows it to participate in various chemical reactions, such as amide formation, esterification, and Friedel-Crafts acylation. These reactions are crucial for constructing complex molecules with potential applications in pharmaceuticals and fine chemicals.
Example Reactions:
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Amide Formation: Reaction with amines to form amides.
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Esterification: Reaction with alcohols to form esters.
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Friedel-Crafts Acylation: Reaction with aromatic compounds to introduce the acyl group.
Research Findings and Applications
Research involving 3-(2,5-Dimethoxyphenyl)propanoyl chloride focuses on its utility in synthesizing compounds with biological activity. The compound's ability to introduce a specific functional group into molecules makes it valuable for creating pharmaceutical intermediates and fine chemicals.
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used to introduce specific functional groups into drug candidates. |
| Fine Chemicals Production | Employed in the synthesis of complex molecules with tailored properties. |
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